

TMP-153 Mechanism of Action: A Comparative Analysis

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **TMP-153**, a potent Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitor, with other cholesterol-lowering agents. We will delve into its mechanism of action, present available experimental data, and contrast its profile with other ACAT inhibitors and a clinically successful cholesterol absorption inhibitor, ezetimibe.

Introduction to TMP-153

TMP-153 is a potent, orally active inhibitor of ACAT, an intracellular enzyme responsible for the esterification of cholesterol. By inhibiting ACAT, **TMP-153** effectively reduces the absorption of dietary cholesterol and decreases the secretion of cholesterol from the liver. This dual action leads to a significant reduction in plasma cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol.

Mechanism of Action: ACAT Inhibition

Acyl-CoA: Cholesterol Acyltransferase (ACAT) exists in two isoforms, ACAT1 and ACAT2. ACAT1 is ubiquitously expressed, while ACAT2 is primarily found in the intestine and liver, playing a key role in the absorption of dietary cholesterol and the assembly of very-low-density lipoproteins (VLDL) in the liver. **TMP-153** inhibits both hepatic and intestinal ACAT.[1] This inhibition prevents the esterification of free cholesterol, a crucial step for its absorption from the intestine and its packaging into lipoproteins in the liver.

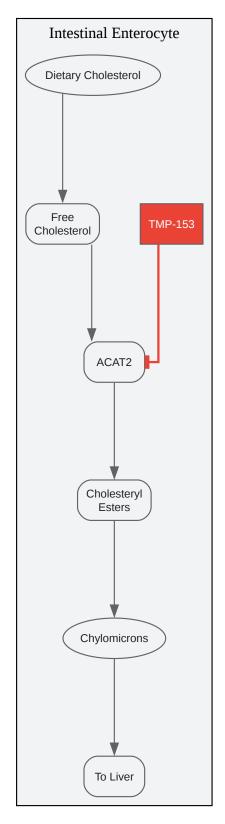


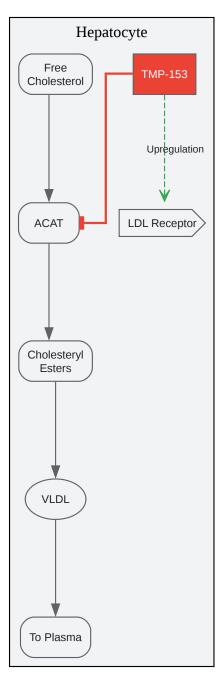




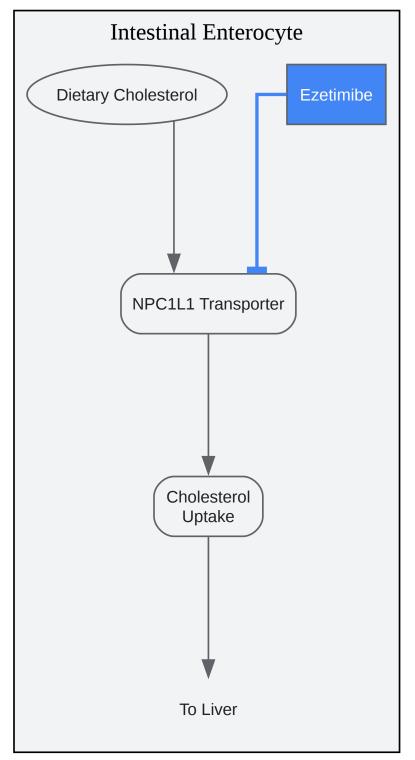
A study in golden hamsters demonstrated that **TMP-153**'s primary hypocholesterolemic effect is through its hepatic action.[2] It significantly reduces both unesterified and esterified cholesterol content in the liver, which is associated with an increase in LDL receptors, leading to enhanced clearance of LDL cholesterol from the plasma.[2]

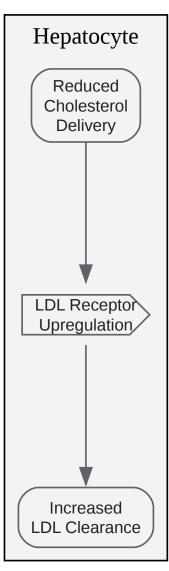




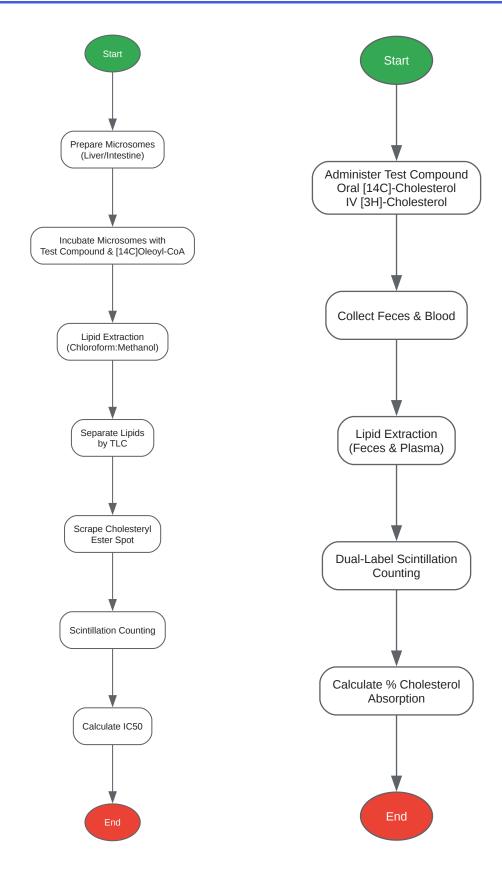












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- 2. TMP-153, a novel ACAT inhibitor, lowers plasma cholesterol through its hepatic action in golden hamsters PubMed [pubmed.ncbi.nlm.nih.gov]
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